1-Benzyl-4-(4-fluorophenyl)pyrrolidine-3-sulfonyl fluoride
Description
Properties
Molecular Formula |
C17H17F2NO2S |
|---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
1-benzyl-4-(4-fluorophenyl)pyrrolidine-3-sulfonyl fluoride |
InChI |
InChI=1S/C17H17F2NO2S/c18-15-8-6-14(7-9-15)16-11-20(12-17(16)23(19,21)22)10-13-4-2-1-3-5-13/h1-9,16-17H,10-12H2 |
InChI Key |
KJSWZMORWSYZLV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CN1CC2=CC=CC=C2)S(=O)(=O)F)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Pyrrolidine Ring Construction
The pyrrolidine ring is typically synthesized via cyclization reactions from acyclic precursors or from substituted piperidine derivatives, followed by ring contraction or functionalization. Literature reports two main approaches:
- Cyclization of amino alcohols or haloamines : Intramolecular nucleophilic substitution to form the five-membered pyrrolidine ring.
- Modification of piperidine derivatives : Partial reduction or ring contraction of 6-membered piperidine rings to 5-membered pyrrolidines, often using metal complexes or reductive conditions.
For example, preparation of 1-benzyl-4-piperidine aldehydes and esters as intermediates has been documented using benzyl chloride and piperidine derivatives under reflux with sodium bicarbonate in alcoholic solvents, followed by reduction with red aluminum complexes to yield the pyrrolidine ring system with high purity and yield (above 90%).
Sulfonyl Fluoride Functionalization
The sulfonyl fluoride group is introduced by sulfonylation of the pyrrolidine intermediate at the 3-position using sulfonyl chloride reagents, such as chlorosulfonyl fluoride or related sulfonylating agents, under basic conditions. Typical conditions include:
- Use of a base (e.g., triethylamine or sodium bicarbonate) to neutralize HCl generated
- Controlled temperatures (0–25 °C) to prevent decomposition
- Solvents like tetrahydrofuran (THF) or dichloromethane (DCM)
This step converts a suitable 3-substituted pyrrolidine intermediate (e.g., 3-hydroxyl or 3-amino derivative) into the sulfonyl fluoride via nucleophilic substitution on the sulfonyl chloride reagent.
Representative Synthetic Route Summary
Analytical and Research Data
- Purity and Structural Confirmation : High-performance liquid chromatography (HPLC) consistently shows purities above 98% for key intermediates and final product.
- Nuclear Magnetic Resonance (NMR) : ^1H-NMR spectra confirm the substitution pattern and ring formation, with characteristic chemical shifts for benzyl protons (7.2–7.3 ppm), pyrrolidine methylene groups (1.8–3.5 ppm), and aldehyde or sulfonyl fluoride groups as appropriate.
- Mass Spectrometry (ESI-MS) : Molecular ion peaks consistent with molecular weight ~337.38 g/mol confirm molecular integrity.
Notes on Industrial and Research Optimization
- Use of automated synthesis platforms enables precise control of temperature, reagent addition, and reaction times, improving yield and reproducibility.
- Optimization of sulfonylation conditions is crucial to prevent hydrolysis or side reactions of the sulfonyl fluoride group.
- Protective group strategies may be employed to mask reactive sites during multi-step synthesis.
- Alternative sulfonyl fluoride introduction methods, such as use of sulfur dioxide surrogates (e.g., DABSO) combined with chlorinating agents, have been explored in related sulfinamide syntheses, offering potential routes for improved efficiency.
Chemical Reactions Analysis
1-Benzyl-4-(4-fluorophenyl)pyrrolidine-3-sulfonyl fluoride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl fluoride group to sulfonamide or thiol derivatives.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups, such as hydroxyl or amino groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Benzyl-4-(4-fluorophenyl)pyrrolidine-3-sulfonyl fluoride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-(4-fluorophenyl)pyrrolidine-3-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group is known to react with nucleophilic sites in proteins, leading to covalent modification and potential inhibition of enzyme activity. This interaction can affect various biochemical pathways, depending on the specific target proteins involved .
Comparison with Similar Compounds
Key Differences:
Core Structure : The pyrrolidine ring (5-membered) in the target compound vs. piperidine (6-membered) in CAS 201855-71-2 . Smaller rings may confer rigidity and altered binding kinetics.
Substituent Reactivity : The sulfonyl fluoride group is more electrophilic than methylsulfonate esters, enabling nucleophilic substitution reactions (e.g., with serine residues in enzymes).
Biological Activity : While fluorophenyl-acetamide derivatives exhibit cytotoxicity , the biological activity of the target compound remains uncharacterized in the provided evidence.
Biological Activity
1-Benzyl-4-(4-fluorophenyl)pyrrolidine-3-sulfonyl fluoride is a synthetic organic compound recognized for its potential biological activity, particularly in the context of medicinal chemistry. Its structure features a pyrrolidine ring, a benzyl group, and a sulfonyl fluoride functional group, which contribute to its interactions with various biological targets. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and comparative data with similar compounds.
- Molecular Formula : C17H17F2N2O2S
- Molecular Weight : Approximately 337.38 g/mol
- Structure : The compound includes a pyrrolidine ring substituted with a benzyl group and a fluorophenyl moiety, enhancing its binding affinity to target proteins.
Research indicates that 1-benzyl-4-(4-fluorophenyl)pyrrolidine-3-sulfonyl fluoride functions primarily as an inhibitor of specific enzymes and receptors. Notably, it has been identified as a potential inverse agonist for RORγt (Retinoic acid receptor-related orphan receptor gamma t), which plays a significant role in immune responses and inflammatory pathways. The presence of the fluorophenyl group may enhance its binding affinity and selectivity for target proteins, making it a candidate for further pharmacological studies.
Inhibition Studies
Sulfonyl fluorides like this compound are known to act as irreversible inhibitors of serine proteases and other enzymes. The mechanism typically involves the formation of a covalent bond with the active site serine residue of the target enzyme, leading to its inactivation .
Comparative Biological Activity
To better understand the unique properties of 1-benzyl-4-(4-fluorophenyl)pyrrolidine-3-sulfonyl fluoride, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity | Notable Differences |
|---|---|---|---|
| 1-Benzyl-4-(4-chlorophenyl)pyrrolidine-3-sulfonyl fluoride | Chlorine instead of fluorine | Potentially similar but with different selectivity | Chlorine may alter binding affinity |
| 1-Benzyl-3-(4-fluorophenyl)pyrrolidine-2-sulfonamide | Sulfonamide instead of sulfonyl fluoride | Different reactivity profile | Sulfonamide may interact differently with targets |
| 1-(2-Fluorobenzyl)-4-(4-fluorophenyl)pyrrolidine-3-sulfonamide | Different benzyl substitution | Similar activity profile | Variations in substitution patterns affect potency |
This table illustrates how slight modifications in structure can lead to significant differences in biological activity and reactivity, underscoring the importance of structural design in drug development.
Case Studies
Recent studies have highlighted the biological activity of 1-benzyl-4-(4-fluorophenyl)pyrrolidine-3-sulfonyl fluoride through various experimental approaches:
- Molecular Docking Simulations : These studies suggest that the compound can effectively fit into active sites of target proteins, facilitating strong binding interactions. This helps elucidate its mechanism of action and guides further optimization for enhanced efficacy and selectivity.
- In Vitro Studies : Research on similar sulfonyl fluoride compounds has shown potent inhibition of fatty acid amide hydrolase (FAAH), indicating that 1-benzyl-4-(4-fluorophenyl)pyrrolidine-3-sulfonyl fluoride may exhibit similar inhibitory effects .
- Pharmacological Applications : The potential applications include modulation of immune responses and treatment strategies for autoimmune diseases due to its action as an inverse agonist for RORγt .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
